4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline
Description
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline is a synthetic organic compound featuring an aniline moiety linked via an ethyl chain to a tetrazole ring. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, is notable for its high acidity (pKa ~4.9) and metabolic stability, making it a common bioisostere for carboxylic acids in medicinal chemistry .
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOSUZPCYSKYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions to form the tetrazole ring.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the tetrazole derivative.
Formation of the Aniline Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under mild conditions.
Major Products
Oxidation: Nitroso and nitro derivatives of the aniline moiety.
Reduction: The original aniline compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 192.23 g/mol. Its structure features a tetrazole ring, which is known for its diverse reactivity and biological activity. The presence of the aniline moiety further enhances its potential as a pharmacophore.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Properties
Tetrazole derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro through various pathways such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific mechanisms involved.
Polymer Chemistry
The incorporation of tetrazole groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with tetrazole-containing compounds exhibit improved flame retardancy and thermal resistance, making them suitable for applications in aerospace and automotive industries.
Pesticidal Activity
Compounds containing tetrazole rings have been evaluated for their pesticidal properties. Studies suggest that this compound can be effective against certain pests by disrupting their physiological processes. This application is particularly relevant in the development of environmentally friendly pesticides.
Synthesis and Characterization
A notable case study involved the synthesis of this compound through a multi-step reaction involving aniline derivatives and tetrazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound.
Biological Evaluation
Another study focused on the biological evaluation of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biochemical and Pharmacological Insights
- Enzyme Inhibition : Tetrazole derivatives are recognized for their role as enzyme inhibitors. For instance, 2-(1H-tetrazol-5-yl)aniline (a close analog) was identified as a hit in Mycobacterium enzyme inhibition studies, highlighting the pharmacophore significance of the tetrazole-aniline scaffold .
- Substituent Effects :
- Fluoro Substituents (e.g., 2-fluoro-5-(tetrazol-5-yl)aniline): Halogenation enhances binding through dipole interactions and metabolic resistance .
- Linker Flexibility : Propyl-linked analogs (e.g., 4-[2-(tetrazol-5-yl)propyl]aniline) may exhibit prolonged residence time in hydrophobic binding pockets but could suffer from reduced selectivity due to increased conformational freedom .
- Oxygen Linkers : Methoxy-linked derivatives (e.g., 4-(tetrazol-5-ylmethoxy)aniline) prioritize solubility over permeability, making them suitable for aqueous environments .
Biological Activity
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline, also known as 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline hydrochloride (CAS Number: 1245570-17-5), is a compound that has garnered attention for its potential biological activities. The tetrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C9H12ClN5
- Molecular Weight : 225.6781 g/mol
- Structure : The compound features a tetrazole ring attached to an ethyl group and an aniline moiety.
Antimicrobial Properties
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of tetrazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Tetrazole-containing compounds have been reported to possess anti-inflammatory properties. In animal models, this compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
- Method : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed a significant zone of inhibition against Gram-positive bacteria compared to controls.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a rat model.
- Method : Rats were treated with the compound prior to inducing inflammation.
- Results : A marked decrease in paw edema was observed along with reduced levels of pro-inflammatory cytokines.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other tetrazole derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-(1-cyclopropyl-1H-tetrazol-5-yl)-4-methylaniline | Moderate | High |
| 5-(1H-tetrazol-5-yl)-2-methylphenol | Low | Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound appears to modulate cytokine production, which is crucial in inflammatory responses.
Q & A
Q. Key Considerations :
- Purity of intermediates (e.g., azide byproducts must be rigorously removed due to explosion risks).
- Solvent choice (DMF or acetic acid) impacts reaction efficiency .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing ZnCl₂, NH₄Cl, or ionic liquids to enhance cyclization efficiency. For example, ZnCl₂ increases regioselectivity for the 1H-tetrazole isomer .
- Temperature Gradients : Elevated temperatures (80–100°C) favor tetrazole formation but require careful control to avoid decomposition .
- Flow Chemistry : Implementing continuous flow reactors for scale-up, ensuring consistent mixing and heat transfer .
Q. Data Contradictions :
- Classical methods (e.g., NaN₃ in DMF) report yields of 60–70%, while microwave-assisted routes achieve 85–90% . Researchers must validate reproducibility across labs.
Basic: What spectroscopic methods are used for characterization?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 203.25 (C₁₀H₁₃N₅) confirms the molecular weight .
- IR Spectroscopy : N-H stretch (~3300 cm⁻¹) and tetrazole ring vibrations (1550–1600 cm⁻¹) .
Advanced: How can contradictions in reported biological activities be resolved?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Issues : Impurities (e.g., unreacted azides) can skew assay results. Validate purity via HPLC (>95%) before testing .
- Structural Analogues : Subtle differences in substituents (e.g., methyl vs. ethyl linkers) drastically alter activity. Compare data only with structurally identical compounds .
- Assay Conditions : Variations in cell lines, concentrations, or solvent (DMSO vs. saline) affect outcomes. Standardize protocols using controls like 2-(1H-tetrazol-5-yl)aniline .
Basic: What are the solubility properties, and how do they affect experimental design?
Answer:
Q. Experimental Implications :
- Low aqueous solubility necessitates DMSO for biological assays, but concentrations >1% may induce cytotoxicity .
- Recrystallization from ethanol/water mixtures improves purity for X-ray diffraction studies .
Advanced: What strategies mitigate safety risks during synthesis?
Answer:
- Hazard Mitigation :
- Azide Handling : Use fume hoods and anti-static equipment to prevent explosions during NaN₃ reactions .
- Corrosive Reagents : Wear PPE (gloves, goggles) when handling Lewis acids (ZnCl₂) or concentrated acids .
- Waste Disposal : Quench excess NaN₃ with NaNO₂ before disposal to prevent toxic hydrazoic acid formation .
Q. Documented Incidents :
- Uncontrolled exotherms during tetrazole cyclization have led to lab-scale explosions. Use temperature-controlled reactors .
Basic: What are the key applications in drug discovery?
Answer:
- Pharmaceutical Intermediates : Serves as a scaffold for kinase inhibitors (e.g., EGFR) due to hydrogen-bonding capacity of the tetrazole .
- Biological Probes : Tetrazole’s metabolic stability makes it suitable for PET tracer development .
Advanced: How to analyze regioselectivity in tetrazole synthesis?
Answer:
- Mechanistic Studies :
- DFT Calculations : Predict thermodynamic favorability of 1H- vs. 2H-tetrazole isomers. 1H is typically more stable by ~5 kcal/mol .
- LC-MS Monitoring : Track intermediate nitrile imines to confirm cyclization pathway .
- Experimental Validation :
- Use ¹⁵N-labeled NaN₃ to trace nitrogen incorporation into the tetrazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
